molecular formula C18H20N2O5 B3216047 N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide CAS No. 1170460-69-1

N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide

Cat. No.: B3216047
CAS No.: 1170460-69-1
M. Wt: 344.4 g/mol
InChI Key: QYNAFBPVMIHVMV-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide is a synthetic nitrobenzamide derivative featuring a molecular framework common to compounds with demonstrated biological potential. This benzamide derivative contains both 4-ethoxyphenoxy and methyl-substituted nitrobenzene moieties linked through an ethylamide spacer, a structural motif observed in compounds investigated for various bioactivities . Similar nitrobenzamide compounds with variations in the ether and aryl substitution patterns have been reported in scientific literature and patents, suggesting research interest in this chemical class . Compounds bearing structural similarities, such as N-[2-(4-methoxyphenoxy)ethyl]-2-nitrobenzamide, have documented physicochemical properties including density of approximately 1.262 g/cm³ and boiling point near 535.7°C, providing useful benchmarks for researchers working with this chemical class . The presence of both ethoxyphenoxy and nitrobenzamide groups in a single molecular architecture makes this compound a valuable intermediate for medicinal chemistry research and drug discovery programs, particularly in the development of molecules with potential anti-inflammatory, antifungal, antiparasitic or anticancer activities, as suggested by patent literature covering structurally related amine compounds . Researchers utilize this compound primarily as a chemical building block for synthesizing more complex molecules and for structure-activity relationship studies, where systematic modification of either the benzamide or phenoxy ether components can reveal important pharmacophoric elements. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and researchers should consult relevant safety data before use.

Properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c1-3-24-14-7-9-15(10-8-14)25-12-11-19-18(21)16-5-4-6-17(13(16)2)20(22)23/h4-10H,3,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYNAFBPVMIHVMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide typically involves multiple steps. One common method starts with the preparation of 4-ethoxyphenol, which is then reacted with ethylene oxide to form 2-(4-ethoxyphenoxy)ethanol. This intermediate is further reacted with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products

    Reduction: Formation of N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-aminobenzamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-[2-(4-ethoxyphenoxy)ethyl]-2-carboxy-3-nitrobenzamide.

Scientific Research Applications

N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxyphenoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Side Chain Modifications : The ethoxy group in the target compound enhances lipophilicity compared to methoxy () or bromophenyl () derivatives, which may improve blood-brain barrier penetration.
  • Halogen vs. Alkoxy Groups : Bromine in 28b () introduces steric and electronic effects distinct from the ethoxy group, possibly influencing metabolic stability and toxicity.

Physicochemical Properties

  • Molecular Weight: The target compound’s molecular weight (~371 g/mol) exceeds analogs like 28b (334 g/mol) due to the ethoxyphenoxy ethyl chain.
  • Solubility : The ethoxy group increases hydrophobicity compared to polar bromophenyl (28b) or hydroxypropyl () derivatives, likely reducing aqueous solubility.
  • Spectroscopic Data : NMR shifts for analogous compounds (e.g., δ 2.41 ppm for methyl in 28b) suggest similar electronic environments for the benzamide core.

Biological Activity

N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features several key structural elements:

  • Ethoxyphenoxy Group : Enhances solubility and membrane permeability.
  • Nitrobenzamide Moiety : Implicated in various biological interactions and potential reactivity.
  • Methyl Group : May influence biological activity through steric effects.

The chemical formula for this compound is C16H18N2O3C_{16}H_{18}N_{2}O_{3}.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, influencing various cellular pathways.
  • Enzyme Interaction : The compound has been studied for its potential to modulate enzyme activities, including those involved in inflammatory responses and cancer progression.
  • Cell Signaling Modulation : It may affect gene expression and signaling pathways, thereby impacting cellular functions.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anti-inflammatory Properties : In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines, which are crucial in inflammatory diseases.
  • Anticancer Activity : Preliminary studies have shown potential cytotoxic effects against various cancer cell lines, indicating its utility in cancer therapy research.

Data Table: Biological Activity Overview

Activity Description Reference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AnticancerCytotoxic effects on cancer cell lines
Enzyme modulationPotential to influence enzyme activities

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results demonstrated a significant reduction in edema and inflammatory markers, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Anticancer Activity

In a series of experiments involving human cancer cell lines (e.g., breast and colon cancer), this compound exhibited dose-dependent cytotoxicity. Molecular docking studies further elucidated its binding affinity to specific targets involved in cell proliferation pathways.

Research Findings

Recent findings highlight the versatility of this compound in various fields:

  • Medicinal Chemistry : Its structure allows for modifications that could enhance its pharmacological profile.
  • Synthetic Applications : The compound serves as an intermediate for synthesizing more complex organic molecules, showcasing its utility in chemical research.

Q & A

Basic: What are the common synthetic routes for preparing N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Nitration : Introduce the nitro group to the benzamide precursor under controlled conditions (e.g., mixed acid systems like HNO₃/H₂SO₄ at 0–5°C) .

Amide Coupling : React the nitro-substituted benzoic acid derivative with 2-(4-ethoxyphenoxy)ethylamine using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous DCM or THF .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product.

Key Considerations : Solvent choice (polar aprotic solvents improve coupling efficiency) and temperature control during nitration prevent undesired byproducts .

Advanced: How can regioselectivity challenges during nitration be addressed in the synthesis of nitrobenzamide derivatives?

Methodological Answer:
Regioselectivity in nitration is influenced by:

  • Directing Groups : The ethoxy and phenoxy groups in the precursor direct nitration to the meta position relative to the amide moiety. Computational modeling (DFT) can predict electrophilic aromatic substitution patterns .
  • Reaction Conditions : Lower temperatures (0–5°C) and slow reagent addition favor selective nitration. For example, using AcOH as a solvent moderates reactivity compared to H₂SO₄ .
  • Post-Reaction Analysis : LC-MS and ¹H NMR monitor regioselectivity. Conflicting results (e.g., para vs. meta isomers) may require iterative optimization or alternative protecting groups .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons. The ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and nitro group (deshielding adjacent protons) are key markers .
  • HRMS : Confirm molecular weight (e.g., ESI-MS in negative ion mode for [M−H]⁻ detection) .
  • IR Spectroscopy : Identify amide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹) .

Advanced: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELXL for structure refinement. Key parameters include torsion angles between the ethoxyphenoxy and benzamide moieties, which reveal planar or twisted conformations .
  • Polymorphism Screening : Vapor diffusion (e.g., methanol/water mixtures) identifies polymorphs. Conflicting unit cell data may arise from solvent inclusion; DSC/TGA differentiates true polymorphs from solvates .
  • Data Contradictions : If crystallographic R-factors >5%, re-evaluate data collection (e.g., crystal quality, low-temperature measurements) or apply twin refinement in SHELXL .

Basic: What preliminary assays are recommended to assess the biological activity of this compound?

Methodological Answer:

  • In Vitro Screening :
    • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
    • Antimicrobial Activity : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive/negative strains .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish IC₅₀ values .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of nitrobenzamide derivatives?

Methodological Answer:

  • Scaffold Modifications :
    • Replace the ethoxy group with electron-withdrawing groups (e.g., CF₃) to enhance kinase binding .
    • Vary the phenoxyethyl chain length to improve membrane permeability (logP calculations via ChemDraw) .
  • Pharmacophore Mapping : Molecular docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with the nitro group) .
  • Data Validation : Address contradictions (e.g., high in vitro activity but low bioavailability) by adjusting substituent polarity or formulating nanoemulsions .

Basic: What analytical methods are used to resolve synthetic byproducts or degradation products?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (gradient: 5–95% acetonitrile/0.1% TFA) to separate byproducts. UV spectra (220–400 nm) differentiate nitro vs. amine derivatives .
  • LC-QTOF-MS : High-resolution mass spectrometry identifies impurities via exact mass matching (±5 ppm) .
  • Stability Studies : Accelerated degradation (40°C/75% RH) under ICH guidelines identifies hydrolytic (amide bond cleavage) or oxidative (nitro reduction) pathways .

Advanced: How can computational methods predict metabolic pathways and toxicity risks?

Methodological Answer:

  • In Silico Tools :
    • SwissADME : Predicts Phase I metabolism (e.g., CYP450-mediated oxidation of the ethoxy group) .
    • ProTox-II : Estimates hepatotoxicity based on structural alerts (e.g., nitro groups flagged for potential mutagenicity) .
  • Contradiction Management : Discrepancies between predicted and in vivo toxicity require metabolite identification (e.g., microsomal incubations + LC-MS/MS) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide
Reactant of Route 2
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N-[2-(4-ethoxyphenoxy)ethyl]-2-methyl-3-nitrobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.